

Inhibitory Profile of Longdaysin on Casein Kinase Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Longdaysin

Cat. No.: B608630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory profile of **Longdaysin**, a purine derivative, on casein kinase (CK1) isoforms and other related kinases. **Longdaysin** has emerged as a significant chemical probe for studying cellular processes regulated by CK1, including circadian rhythms and Wnt/ β -catenin signaling. This document details its kinase selectivity, provides experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Data Presentation: Kinase Inhibitory Profile of Longdaysin

Longdaysin exhibits inhibitory activity against several protein kinases, with a notable potency towards specific casein kinase 1 isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Longdaysin** against a panel of kinases, providing a clear quantitative overview of its selectivity.

Kinase Target	IC50 (μM)	Reference
Casein Kinase 1δ (CK1δ)	8.8	[1]
Casein Kinase 1α (CK1α)	5.6	[1]
Extracellular signal-regulated kinase 2 (ERK2)	52	[1]
Cyclin-dependent kinase 7 (CDK7)	29	[1]

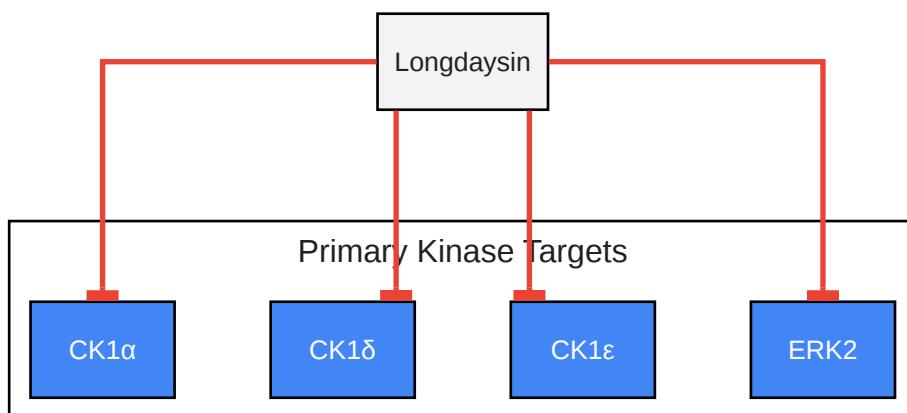
Core Signaling Pathways Modulated by Longdaysin

Longdaysin's inhibitory action on CK1 isoforms has been shown to significantly impact at least two major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.

- **Circadian Rhythm:** **Longdaysin** was initially identified as a potent modulator of the cellular circadian clock, causing a dramatic lengthening of the circadian period.[1][2] This effect is primarily mediated through the inhibition of CK1α and CK1δ, which are responsible for the phosphorylation and subsequent degradation of the core clock protein PER1.[1][2] By inhibiting these kinases, **Longdaysin** stabilizes PER1, leading to a longer circadian cycle.[1]
- **Wnt/β-catenin Signaling:** **Longdaysin** also acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[3][4] It suppresses this pathway by inhibiting CK1δ and CK1ε.[3][4] This inhibition leads to reduced phosphorylation of key pathway components like LRP6 and DVL2, resulting in decreased levels of active and total β-catenin.[3][4] Consequently, the transcription of Wnt target genes is downregulated.[3][4]

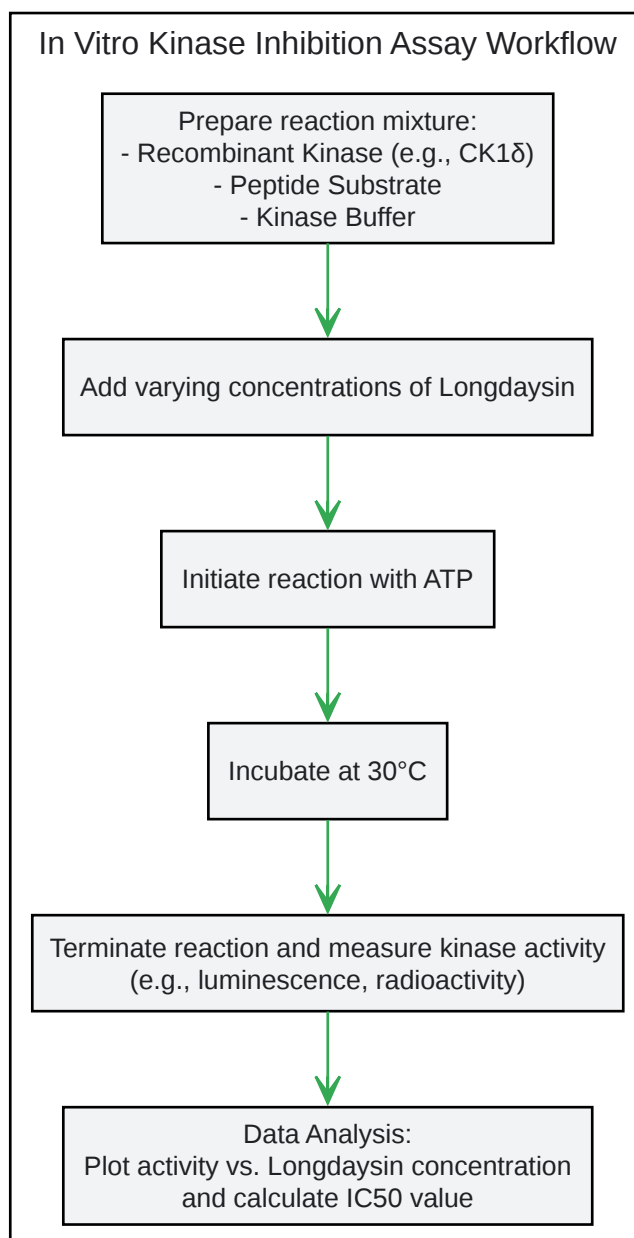
Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of **Longdaysin**'s inhibitory profile and the experimental workflows used to characterize it.



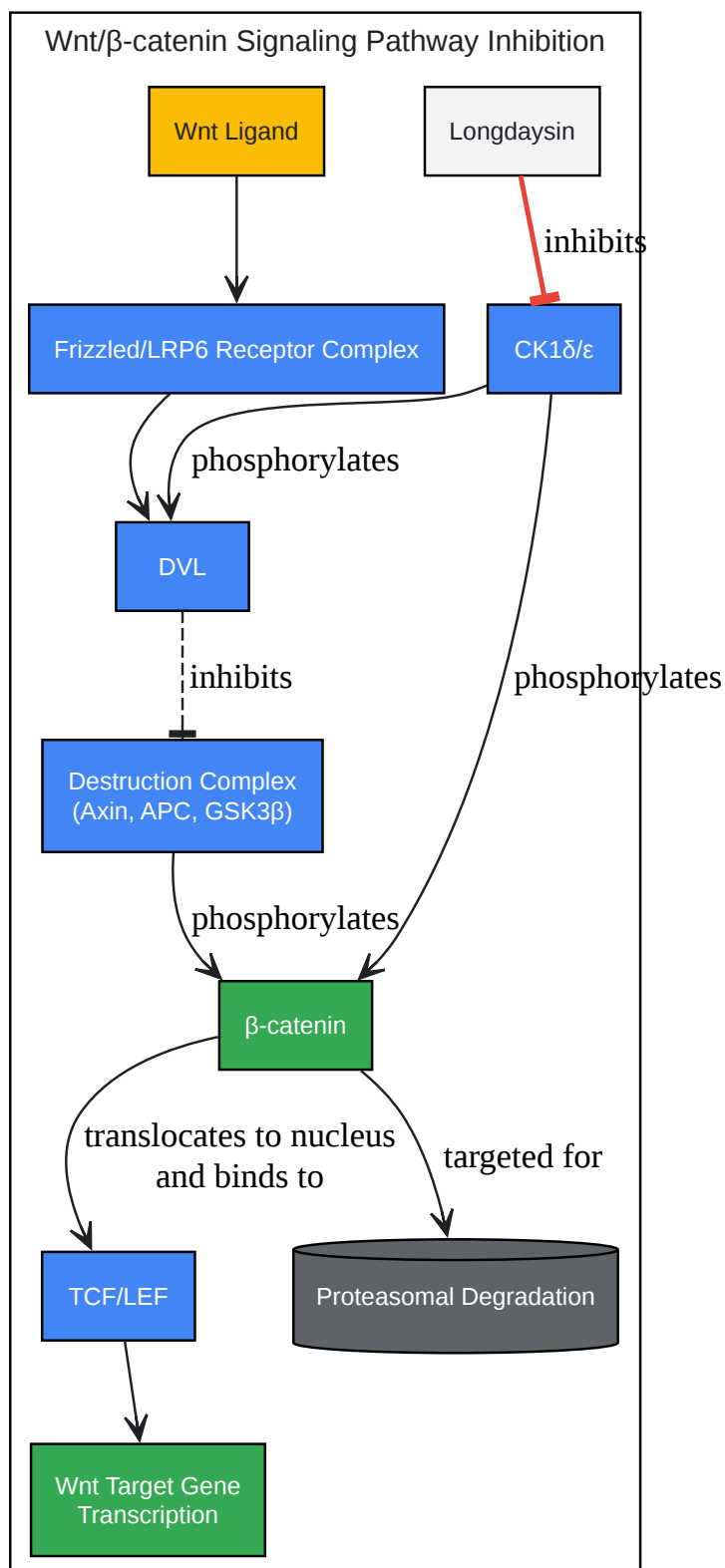
[Click to download full resolution via product page](#)

Inhibitory action of **Longdaysin** on its primary kinase targets.



[Click to download full resolution via product page](#)

Experimental workflow for determining the IC₅₀ of **Longdaysin**.



[Click to download full resolution via product page](#)

Longdaysin's inhibition of CK1 δ/ϵ in the Wnt/ β -catenin pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments cited in the characterization of **Longdaysin**'s inhibitory profile.

In Vitro Kinase Assay for IC50 Determination

This protocol is adapted from methodologies used to determine the inhibitory effect of **Longdaysin** on casein kinase isoforms.^[1]

1. Materials and Reagents:

- Recombinant human CK1 α , CK1 δ , or other kinases of interest.
- Peptide substrate (e.g., a synthetic peptide corresponding to a known phosphorylation site).
- **Longdaysin** stock solution (in DMSO).
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mg/ml BSA).
- ATP solution.
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- 384-well plates.

2. Procedure:

- Prepare a serial dilution of **Longdaysin** in kinase buffer. Also, prepare a DMSO-only control.
- In a 384-well plate, add the recombinant kinase and the peptide substrate to each well.
- Add the diluted **Longdaysin** or DMSO control to the appropriate wells.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for the specific kinase.

- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction and measure the remaining ATP (an indicator of kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each **Longdaysin** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **Longdaysin** concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Wnt/ β -catenin Pathway Components

This protocol outlines the steps to assess the effect of **Longdaysin** on the phosphorylation of key proteins in the Wnt/ β -catenin pathway.[\[3\]](#)[\[4\]](#)

1. Cell Culture and Treatment:

- Culture breast cancer cells (e.g., MDA-MB-231, Hs578T) or HEK293T cells in appropriate media.
- Treat the cells with various concentrations of **Longdaysin** or DMSO (vehicle control) for a specified period (e.g., 24 hours).

2. Protein Extraction:

- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
- Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated LRP6, total LRP6, DVL2, active β -catenin, total β -catenin, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.

SuperTOPFlash Reporter Assay for Wnt/ β -catenin Signaling

This assay quantifies the transcriptional activity of the Wnt/ β -catenin pathway.^{[3][4]}

1. Plasmids and Transfection:

- SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression).
- A control plasmid expressing Renilla luciferase (for normalization).
- Expression plasmids for CK1 δ and CK1 ϵ (optional, for overexpression studies).

2. Procedure:

- Seed HEK293T cells in a 24-well plate.
- Co-transfect the cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
- After transfection, treat the cells with Wnt3a conditioned medium (to activate the pathway) in the presence of varying concentrations of **Longdaysin** or DMSO.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
- Analyze the data to determine the dose-dependent effect of **Longdaysin** on Wnt/ β -catenin signaling activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKI α as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKI α as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longdaysin inhibits Wnt/ β -catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Longdaysin inhibits Wnt/ β -catenin signaling and exhibits antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inhibitory Profile of Longdaysin on Casein Kinase Isoforms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608630#inhibitory-profile-of-longdaysin-on-casein-kinase-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com